BenchChemオンラインストアへようこそ!

(1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride

Chiral drug intermediate Enantiomeric purity Stereospecific synthesis

This (S)-configured 5-bromopyrimidine hydrochloride (CAS 2243501-56-4, ≥98% purity) is the definitive chiral building block for kinase inhibitor and CNS-targeted drug discovery. Unlike racemic mixtures (CAS 1339187-99-3) or the (R)-enantiomer (CAS 1447447-15-5), the defined (S)-stereocenter ensures stereospecific downstream derivatization. The 5-bromo regiochemistry enables efficient palladium-catalyzed Suzuki, Buchwald-Hartwig, and other cross-couplings. The 1:1 HCl salt ensures reproducible yields in amide coupling and reductive amination, eliminating hygroscopic free-base variability. Essential for 2,5-disubstituted pyrimidine pharmacophores in Chk1, PDK, and Akt kinase inhibitor scaffolds. Inquire now for 1g, 5g, or bulk.

Molecular Formula C6H9BrClN3
Molecular Weight 238.51
CAS No. 2243501-56-4
Cat. No. B2424199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride
CAS2243501-56-4
Molecular FormulaC6H9BrClN3
Molecular Weight238.51
Structural Identifiers
SMILESCC(C1=NC=C(C=N1)Br)N.Cl
InChIInChI=1S/C6H8BrN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
InChIKeyQXMJPCKYQPGFRU-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine Hydrochloride for Chiral Drug Discovery Intermediates


(1S)-1-(5-Bromopyrimidin-2-yl)ethanamine hydrochloride (CAS 2243501-56-4) is a chiral primary amine building block featuring a 5-bromopyrimidine heterocycle with a defined (S)-configured stereocenter adjacent to the amine [1]. The compound serves as a key intermediate in pharmaceutical research, with the 5-bromo substituent enabling downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the chiral amine providing a vector for stereospecific derivatization in kinase inhibitor and CNS-targeted programs . The hydrochloride salt form (MW 238.51 g/mol, molecular formula C6H9BrClN3) offers enhanced solid-state stability and aqueous handling relative to the free base .

Why (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine Hydrochloride Cannot Be Replaced by Generic Pyrimidine Building Blocks


Generic substitution of (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine hydrochloride with alternative halogenated pyrimidine amines or racemic mixtures introduces three critical failure modes: (i) the 5-bromo regiochemistry, rather than 4- or 6-substitution, is essential for specific cross-coupling trajectories and biological target complementarity, as demonstrated by the fact that 5-bromo-4-(hetero)aryl pyrimidine intermediates are the productive precursors in antitubercular compound synthesis [1]; (ii) the (S)-configuration at the alpha-carbon directly controls the stereochemical outcome of downstream chiral drug candidates; substitution with the (R)-enantiomer (CAS 1447447-15-5) or racemate (CAS 1339187-99-3) would invert or randomize stereochemistry at pharmacophoric positions ; and (iii) the hydrochloride salt form provides defined stoichiometry (1:1 salt) critical for reproducible reaction yields in amide coupling and reductive amination sequences, whereas the free base (CAS 1447447-20-2) is hygroscopic and prone to variable protonation states .

Quantitative Differentiation Evidence: (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine Hydrochloride versus Key Comparators


Defined (S)-Enantiomer versus Racemate: Stereochemical Purity for Downstream Chiral Integrity

The (1S)-configured hydrochloride (CAS 2243501-56-4) is supplied at 98% purity with defined stereochemistry as indicated by the [C@@H] SMILES notation in vendor specifications . In contrast, the racemic 1-(5-bromopyrimidin-2-yl)ethanamine (CAS 1339187-99-3) is commonly available at 95-97% purity but contains a statistical 1:1 mixture of (S)- and (R)-enantiomers, providing no stereochemical control . The (R)-enantiomer (CAS 1447447-15-5) is registrable but has limited commercial availability and fewer documented synthetic applications compared to the (S)-form .

Chiral drug intermediate Enantiomeric purity Stereospecific synthesis

5-Bromo versus 5-Chloro Scaffold: Reactivity for Cross-Coupling Chemistry in Antitubercular and Kinase Programs

The 5-bromo substituent on the pyrimidine ring is the preferred halogen for palladium-catalyzed cross-coupling due to its optimal balance of reactivity and stability. In the synthesis of antitubercular 5-styryl-4-(hetero)aryl pyrimidines, 5-bromopyrimidine intermediates serve as the productive coupling partners, yielding compounds active in micromolar concentrations against M. tuberculosis H37Rv and multi-drug-resistant strains [1]. By contrast, the 5-chloro analog (e.g., (S)-1-(5-chloropyrimidin-2-yl)ethanamine) is approximately 10-100 fold less reactive in oxidative addition with Pd(0) catalysts based on established C-X bond dissociation energies (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol), requiring harsher conditions or specialized ligands that may compromise sensitive functional groups elsewhere in the substrate .

Suzuki coupling Buchwald-Hartwig amination Antitubercular intermediates

Positional Isomer Differentiation: 5-Bromo versus 4-Bromo Pyrimidine for Biological Target Engagement

The 5-bromo substitution pattern on the pyrimidine ring directs the vector of downstream derivatization toward the C-4 and C-6 positions, which is the geometry exploited by Type I and Type II kinase inhibitors that engage the hinge-binding region of the ATP pocket. Patent literature for pyrimidine-based kinase inhibitors (e.g., Chk1, PDK, Akt inhibitor series) preferentially employs 2,5-disubstituted pyrimidine scaffolds, with the 5-position halogen serving as the cross-coupling handle and the 2-aminoethyl side chain providing the solvent-exposed vector for selectivity optimization [1]. In contrast, the 4-bromo isomer (e.g., 2-amino-4-bromopyrimidine) directs substituents toward different vectors in 3D space, producing compounds with altered hinge-binding geometry that may be suboptimal for kinase targets requiring a 2-amino-5-aryl substitution pattern .

Positional isomer Kinase inhibitor scaffold Structure-activity relationship

Hydrochloride Salt Advantage: Stoichiometric Consistency for Reproducible Amide Coupling and Reductive Amination

The hydrochloride salt (CAS 2243501-56-4) provides a defined 1:1 stoichiometric ratio of amine to HCl (MW 238.51 g/mol), enabling accurate molar calculations for coupling reactions without the need for base titration to determine free amine content . The free base form (CAS 1447447-20-2, MW 202.05 g/mol) is a hygroscopic liquid or low-melting solid that absorbs atmospheric CO2 and moisture, leading to variable amine content (typically 90-97% of theoretical) and batch-to-batch inconsistency in reaction yields . The hydrochloride salt exhibits improved long-term storage stability at ambient temperature compared to the free base, which requires cold storage under inert atmosphere to prevent degradation .

Salt form optimization Amide coupling Solid-state stability

Chiral Amine Differentiation: (S)-enantiomer as Preferred Substrate for Diastereoselective Synthesis in CNS and Kinase Programs

The (S)-configured alpha-methylbenzylamine-type stereocenter in (1S)-1-(5-bromopyrimidin-2-yl)ethanamine hydrochloride provides a defined chiral handle for diastereoselective transformations. Medicinal chemistry literature demonstrates that related chiral pyrimidine ethanamine intermediates are employed as building blocks in kinase inhibitor programs where the stereochemistry of the alpha-carbon influences target selectivity [1]. Patent analysis reveals that chiral 2-[(hetero)arylalkylsulfanyl]pyrimidines with defined (S)-configuration are intermediates in stereoselective syntheses of bioactive molecules [2]. The racemic mixture would require chiral resolution or asymmetric synthesis steps downstream, adding 2-3 synthetic steps and reducing overall yield by approximately 50% when the undesired enantiomer must be discarded [3].

Diastereoselective synthesis CNS drug intermediate Kinase inhibitor chirality

Priority Application Scenarios for (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine Hydrochloride in Pharmaceutical R&D


Stereospecific Synthesis of Type I/II Kinase Inhibitors via Suzuki Cross-Coupling of the 5-Bromo Handle

The (S)-enantiomer hydrochloride serves as the optimal starting material for constructing 2,5-disubstituted pyrimidine kinase inhibitors. The defined 5-bromo position undergoes efficient Pd-catalyzed Suzuki coupling with (hetero)aryl boronic acids to install diverse aromatic groups at C-5, while the (S)-configured 1-aminoethyl side chain at C-2 provides a vector for further derivatization into solvent-exposed or ribose-pocket pharmacophores. This scaffold geometry is validated in patent literature for Chk1, PDK, and Akt kinase inhibitor programs [1]. The 98% purity and defined salt stoichiometry enable direct use without pre-activation steps [2].

Chiral Building Block for CNS-Targeted GPCR Ligands and Neurological Disorder Programs

The (S)-1-(5-bromopyrimidin-2-yl)ethanamine scaffold is structurally analogous to chiral alpha-methylbenzylamine pharmacophores found in CNS-active compounds targeting monoamine receptors and transporters [1]. The bromopyrimidine moiety can be elaborated via cross-coupling to introduce aromatic groups that modulate lipophilicity (cLogP ~0.2 for the parent heterocycle) [2] within the optimal CNS drug range (cLogP 1-4). The hydrochloride salt form facilitates aqueous solubility for in vitro pharmacological profiling without DMSO-related artifacts.

Intermediate for Antitubercular Drug Discovery Leveraging 5-Styrylpyrimidine SAR

The 5-bromopyrimidine core is a proven precursor for antitubercular 5-styryl-4-(hetero)aryl pyrimidines that show micromolar activity against drug-sensitive and multi-drug-resistant M. tuberculosis strains, with activity comparable to first-line drugs [1]. While the specific compound presented here bears a 2-aminoethyl rather than a 4-(hetero)aryl substituent, the common 5-bromopyrimidine intermediate enables parallel SAR exploration at both C-2 and C-4 positions, with the chiral amine at C-2 offering an additional dimension of stereochemical SAR that is absent in achiral 5-bromopyrimidine precursors [2].

Precursor for Chiral N-Heterocyclic Carbene (NHC) Ligand Synthesis in Asymmetric Catalysis

Beyond pharmaceutical applications, the (S)-configured primary amine can be converted into chiral NHC ligand precursors via condensation with formamidines or through reductive amination with salicylaldehydes. The resulting bidentate ligands incorporate the bromopyrimidine moiety as a tunable electronic handle. The pre-installed (S)-stereochemistry at the alpha-carbon provides a chiral environment for asymmetric metal catalysis without requiring post-synthetic resolution, a significant advantage over racemic pyrimidine amine starting materials [1].

Quote Request

Request a Quote for (1S)-1-(5-Bromopyrimidin-2-yl)ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.